

Structural Analysis of Cndac and Its Analogues: A Technical Guide

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Compound of Interest

Compound Name: Cndac

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Introduction

Cndac, or 2'-C-cyano-2'-deoxy-1- β -D-arabinofuranosylcytosine, is the active metabolite of the orally bioavailable prodrug sapacitabine. As a nucleoside analogue, **Cndac** exhibits a unique mechanism of action, positioning it as a compound of significant interest in the landscape of anticancer therapeutics. This technical guide provides an in-depth overview of the structural analysis of **Cndac** and its analogues, cytarabine and gemcitabine, with a focus on quantitative data, experimental methodologies, and the molecular pathways it influences.

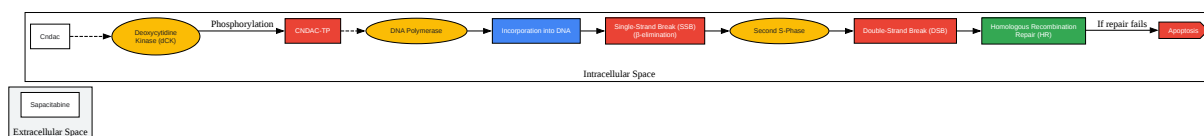
Structural and Physicochemical Properties

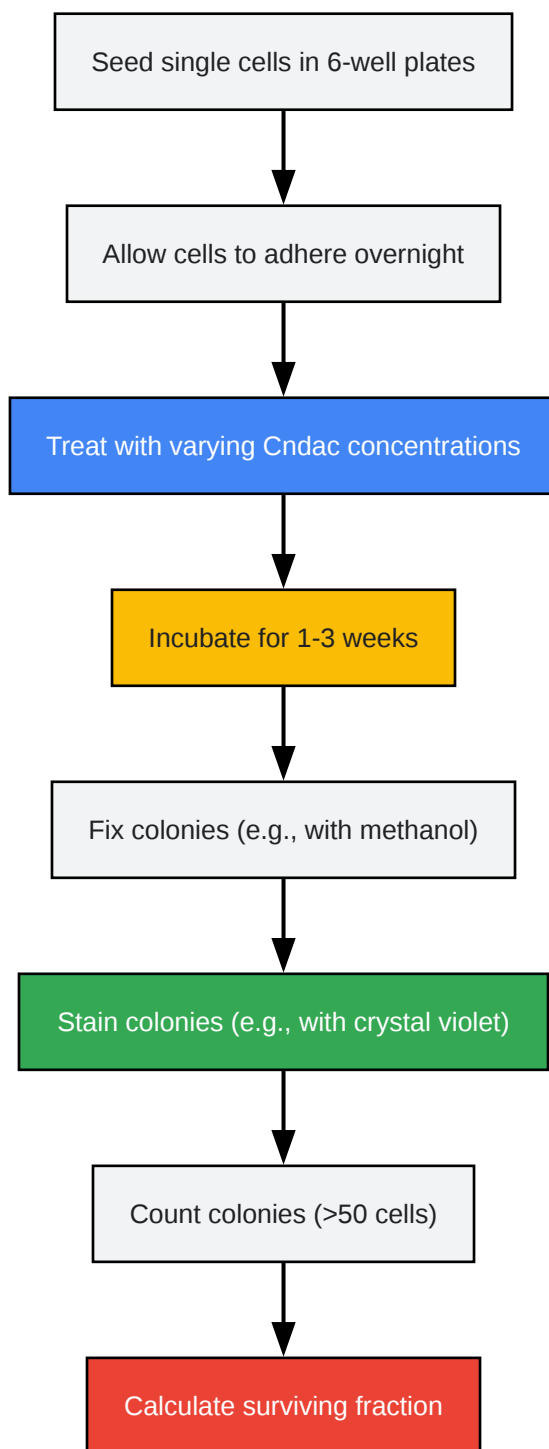
Cndac is a pyrimidine 2'-deoxyribonucleoside distinguished by a cyano group at the 2'-position of the arabinofuranosyl ring. This structural feature is critical to its mechanism of action. Below is a summary of its key identifiers and properties, alongside those of its notable analogues, cytarabine and gemcitabine.

Property	Cndac	Cytarabine (ara-C)	Gemcitabine (dFdC)
IUPAC Name	(2R,3S,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolane-3-carbonitrile	4-amino-1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one	4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Molecular Formula	C ₁₀ H ₁₂ N ₄ O ₄ [1]	C ₉ H ₁₃ N ₃ O ₅	C ₉ H ₁₁ F ₂ N ₃ O ₄ [2]
Molecular Weight	252.23 g/mol	243.22 g/mol	263.19 g/mol
Synonyms	Radgocitabine, TAS-109 [1]	Ara-C, Cytosine arabinoside	Gemzar
Key Structural Feature	2'-cyano group on the arabinose sugar	Arabinose sugar instead of ribose or deoxyribose	Two fluorine atoms on the 2'-carbon of the deoxycytidine sugar

Mechanism of Action and Cellular Pathway

Cndac exerts its cytotoxic effects through a distinct mechanism that differentiates it from other nucleoside analogues. Upon cellular uptake, it undergoes phosphorylation to its active triphosphate form, **CNDAC-TP**. This metabolite is then incorporated into DNA during replication. The presence of the electron-withdrawing cyano group at the 2' position leads to the induction of single-strand breaks (SSBs) via a β -elimination reaction. These SSBs can be converted into more lethal double-strand breaks (DSBs) when the cell attempts to proceed through a subsequent S phase.[\[3\]](#) The repair of these DSBs is heavily reliant on the homologous recombination (HR) pathway.





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